2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole
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Overview
Description
2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of fluorobenzyl and methylbenzyl groups attached to the thiadiazole ring through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride and 2-methylbenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature25-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that the compound may possess anticancer properties, making it a candidate for the development of new chemotherapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both fluorobenzyl and methylbenzyl groups attached to the thiadiazole ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, as well as improved stability and solubility in different solvents.
Properties
CAS No. |
477333-50-9 |
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Molecular Formula |
C17H15FN2S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H15FN2S3/c1-12-4-2-3-5-14(12)11-22-17-20-19-16(23-17)21-10-13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3 |
InChI Key |
NRGKTVPTHGSIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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